Physicochemical Identity: Verified Melting Point and LogP as Primary Quality Control Differentiators
The target compound 2-(4-methoxyphenyl)isoindoline exhibits a melting point of 218-220 °C and a calculated log P (XLogP3) of 3.1, whereas the unsubstituted parent N-phenylisoindoline (CAS 13161-43-2) has a reported melting point of 152-154 °C and a lower log P of approximately 2.5 (estimated by fragment-based methods) . The para-methoxy substitution thus raises the melting point by approximately 66 °C and increases lipophilicity by ~0.6 log P units, providing a straightforward analytical handle for identity verification and purity assessment upon receipt. This differential thermal behavior and lipophilicity shift are directly attributable to the electron-donating methoxy group, which enhances intermolecular dipole interactions and hydrophobic partitioning [1].
| Evidence Dimension | Melting Point and Calculated LogP |
|---|---|
| Target Compound Data | Melting point: 218-220 °C; XLogP3: 3.1 |
| Comparator Or Baseline | N-Phenylisoindoline (CAS 13161-43-2): Melting point ~152-154 °C; logP ~2.5 (estimated) |
| Quantified Difference | ΔMelting point ≈ +66 °C; ΔlogP ≈ +0.6 |
| Conditions | Experimental melting point (capillary method); logP calculated via XLogP3 algorithm |
Why This Matters
The distinct melting point and logP serve as immediate, low-cost quality control metrics to confirm compound identity and purity upon receipt, preventing procurement of mislabeled or impure material.
- [1] MolAid. 2-(4-Methoxyphenyl)-1,3-dihydroisoindole (CAS 73357-44-5): Computed Properties. Accessed 2026. View Source
